![molecular formula C23H23N5O5S2 B2570375 (Z)-2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)méthyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acétate d'éthyle CAS No. 1025025-59-5](/img/structure/B2570375.png)
(Z)-2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)méthyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acétate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a useful research compound. Its molecular formula is C23H23N5O5S2 and its molecular weight is 513.59. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Le composé présente une activité antibactérienne puissante à la fois contre les bactéries Gram-positives et Gram-négatives .
- De plus, il montre une activité antifongique bonne à excellente, Trichoderma viride étant la souche fongique la plus sensible .
- Les modèles prédictifs indiquent des propriétés médicamenteuses favorables et des profils de sécurité acceptables .
- Les composés les plus actifs ont été évalués pour leur cytotoxicité en utilisant des tests MTT contre les cellules MRC5 normales .
Activité antimicrobienne
Mécanisme d'action
Caractères de médicament et profil ADMET
Études de cytotoxicité
Régioisomère et composés apparentés
En résumé, ce composé est prometteur en tant qu'agent antimicrobien et sa structure unique justifie des recherches supplémentaires en matière de développement de médicaments et d'applications thérapeutiques. 🌟
Mécanisme D'action
Target of Action
coli MurB and lanosterol demethylase of CYP51Ca .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been found to affect pathways related to the function of the targeted enzymes .
Pharmacokinetics
Similar compounds have been found to have good drug-likeness and admet profile prediction .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity .
Action Environment
Similar compounds have been found to exhibit activity under various conditions .
Activité Biologique
(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic compound that combines various pharmacophoric elements, including thiazolidine, pyrido-pyrimidine, and piperazine structures. This article aims to explore the biological activities associated with this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by several functional groups that contribute to its biological activity. The presence of the thioxothiazolidin moiety is particularly significant due to its known interactions with various biological targets.
1. Aldose Reductase Inhibition
One of the primary biological activities associated with thiazolidine derivatives is their inhibition of aldose reductase (ALR), an enzyme implicated in diabetic complications. Research indicates that structurally related compounds exhibit potent inhibitory action against ALR, with submicromolar IC50 values. For instance, derivatives of 4-oxo-thiazolidine have shown effectiveness in inhibiting ALR2, and molecular docking studies have identified key interactions within the enzyme's active site that facilitate this inhibition .
Compound | IC50 (µM) | Type of Inhibition |
---|---|---|
Epalrestat | ~500 | Mixed-type |
(Z)-ethyl 2-(1-(3-(3-allyl... | Submicromolar | Mixed-type |
2. Antitumor Activity
The compound's structural components suggest potential antitumor activity. Thiazolidine derivatives have been explored for their cytotoxic effects on various cancer cell lines, including HepG2 (human liver cancer cells). Studies have indicated low antiproliferative activity, prompting further investigation into modifications that could enhance efficacy .
3. Anti-inflammatory Properties
Compounds with similar structural features have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The thiazolidine ring can modulate inflammatory pathways, making it a candidate for further research in inflammatory disease contexts.
Case Study 1: Aldose Reductase Inhibition
In a comparative study of thiazolidine derivatives, one compound was found to be over five times more potent than epalrestat. Molecular docking simulations revealed crucial interactions at the binding site of ALR2, suggesting that modifications to the thiazolidine framework could lead to improved selectivity and potency .
Case Study 2: Cytotoxicity Assessment
A series of thiazolidine derivatives were tested against HepG2 cells, revealing varied cytotoxic profiles. The results highlighted the need for structural optimization to enhance antitumor properties while minimizing toxicity to normal cells .
Structure-Activity Relationships (SAR)
Understanding the SAR of thiazolidine derivatives is essential for optimizing their biological activity. Key findings include:
- The presence of electron-withdrawing groups enhances inhibitory activity against ALR.
- Substituents on the thiazolidine ring can significantly affect cytotoxicity and selectivity.
Structural Feature | Effect on Activity |
---|---|
Electron-withdrawing groups | Increased potency against ALR |
Alkyl substitutions | Altered cytotoxicity profiles |
Propriétés
IUPAC Name |
ethyl 2-[3-oxo-1-[4-oxo-3-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5S2/c1-3-9-28-22(32)16(35-23(28)34)12-14-19(25-17-7-5-6-10-27(17)21(14)31)26-11-8-24-20(30)15(26)13-18(29)33-4-2/h3,5-7,10,12,15H,1,4,8-9,11,13H2,2H3,(H,24,30)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRILTQOLRBYRG-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.